4-Phenoxy-2,3-dihydro-1H-inden-1-one
Description
Contextualization of the Indenone and Indanone Core Structures
The indenone and its saturated counterpart, indanone, are bicyclic ketones consisting of a benzene (B151609) ring fused to a five-membered ring containing a carbonyl group. Specifically, 2,3-dihydro-1H-inden-1-one is commonly referred to as 1-indanone (B140024). The 1-indanone core is considered a "privileged structure" in medicinal chemistry, as it is found in a variety of pharmacologically active compounds. nih.govresearchgate.net This scaffold's rigid bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, which is advantageous for specific binding to biological targets such as enzymes and receptors. researchgate.net
The indanone framework is a key component in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties. nih.govnih.gov A prominent example is Donepezil, a leading therapeutic agent for Alzheimer's disease, which features a substituted indanone core. nih.govresearchgate.net The versatility of the indanone scaffold also makes it a valuable intermediate in the synthesis of more complex molecular architectures. nih.gov
Significance of Aromatic Ether Linkages in Organic Scaffolds
An aromatic ether is a class of organic compounds where an oxygen atom is connected to at least one aromatic ring. mdpi.com The ether linkage (C-O-C) in these molecules is a critical functional group that imparts specific physicochemical properties. Aromatic ethers are generally stable and less reactive than their aliphatic counterparts. mdpi.com The presence of an aromatic ether linkage can significantly influence a molecule's conformation, polarity, and ability to participate in hydrogen bonding.
In the context of drug design and materials science, the incorporation of an aromatic ether moiety can enhance thermal stability, modulate electronic properties, and improve solubility in organic media. The phenoxy group (a phenyl group attached to an oxygen atom), as seen in 4-Phenoxy-2,3-dihydro-1H-inden-1-one, is a common aromatic ether. This group can engage in pi-stacking interactions and alter the pharmacokinetic profile of a drug molecule. The synthesis of aromatic ethers is a well-established area of organic chemistry, with methods like the Ullmann condensation providing reliable routes to these structures. wikipedia.orgsynarchive.com
Overview of Research Trajectories for Indenone and Dihydroindenone Systems
Research into indenone and dihydroindenone (indanone) systems has followed several key trajectories. A significant focus has been on the development of novel synthetic methodologies to access these scaffolds with diverse substitution patterns. nih.gov Techniques such as intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed reactions are continually being refined to improve efficiency and stereoselectivity. nih.govrsc.orgbeilstein-journals.org
Another major research direction is the exploration of the biological activities of indanone derivatives. nih.gov Scientists are actively investigating new applications for these compounds as anticancer agents, antimicrobials, and treatments for neurodegenerative diseases. nih.govresearchgate.net This often involves the synthesis of libraries of substituted indanones to establish structure-activity relationships.
Furthermore, the unique photophysical and electronic properties of some indenone derivatives have led to their investigation in materials science. Researchers are exploring their potential use as organic light-emitting diodes (OLEDs), fluorescent probes, and components of functional polymers. routledge.comappleacademicpress.com
Specific Focus on the 4-Phenoxy Substitution Pattern
The presence of the phenoxy group at the 4-position can be expected to influence the reactivity of the neighboring carbonyl group and the aromatic ring. It introduces a bulky, conformationally flexible substituent that can play a role in molecular recognition processes. The synthesis of 4-substituted indanones can be achieved through the cyclization of appropriately substituted 3-arylpropionic acids. nih.govbeilstein-journals.org In the case of a 4-phenoxy substituent, this would likely involve a multi-step synthesis, potentially employing a copper-catalyzed Ullmann condensation to form the ether linkage prior to the cyclization to form the indanone ring. wikipedia.orgsynarchive.com The unique electronic and steric environment created by the 4-phenoxy group makes this compound an intriguing target for further synthetic exploration and evaluation of its chemical and biological properties.
Data Tables
Table 1: Core Structures and Key Functional Groups
| Structure/Functional Group | Chemical Name | Significance |
| Indanone Core | 2,3-dihydro-1H-inden-1-one | Privileged scaffold in medicinal chemistry, rigid bicyclic system. nih.govresearchgate.net |
| Aromatic Ether Linkage | -O-Ar | Imparts stability, modulates electronic properties and solubility. mdpi.com |
| Phenoxy Group | -O-Ph | A common aromatic ether, can participate in pi-stacking. |
Table 2: Common Synthetic Reactions
| Reaction Name | Description | Application |
| Friedel-Crafts Acylation | Intramolecular cyclization of 3-arylpropionic acids or their derivatives to form the indanone ring. nih.govrsc.org | Synthesis of the indanone core. nih.gov |
| Nazarov Cyclization | Acid-catalyzed cyclization of divinyl ketones to form cyclopentenones. | An alternative route to indenone systems. nih.govbeilstein-journals.org |
| Ullmann Condensation | Copper-catalyzed reaction to form aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgsynarchive.com | Formation of the phenoxy linkage. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-10-9-13-12(14)7-4-8-15(13)17-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAFOJPRPWYVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498305 | |
| Record name | 4-Phenoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62803-52-5 | |
| Record name | 4-Phenoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies Towards 4 Phenoxy 2,3 Dihydro 1h Inden 1 One and Its Structural Analogs
Established Routes to the 2,3-Dihydro-1H-inden-1-one Core
The formation of the five-membered carbocyclic ring fused to a benzene (B151609) ring, characteristic of the 2,3-dihydro-1H-inden-1-one system, can be achieved through a variety of cyclization strategies. These methods often employ transition metal catalysis to facilitate the key bond-forming events, offering high levels of efficiency and functional group tolerance.
Cyclization Strategies
Palladium catalysis has proven to be a versatile tool for the synthesis of indenone derivatives. One prominent approach involves the carbonylative cyclization of unsaturated aryl iodides. This method has been successfully applied to a range of substrates, demonstrating its utility in constructing the indanone core. A novel palladium-catalyzed hydration-olefin insertion cascade, assisted by internal nucleophiles, has also been developed for the diastereoselective synthesis of 2,3-disubstituted 2,3-dihydro-1H-inden-1-ones under mild conditions. This atom-economical domino sequence affords cis-2,3-disubstituted products in excellent yields with complete diastereoselectivity.
Furthermore, palladium(II)-catalyzed carbocyclization of benzenecarbaldehydes with internal alkynes provides a route to 2,3-disubstituted indenones with high regioselectivity. The reaction proceeds through transmetalation of Pd(II) with the aromatic aldehyde, insertion of the alkyne, and subsequent intramolecular nucleophilic addition. The substrate scope for this methodology is broad, tolerating various functional groups on both the alkyne and the benzaldehyde (B42025) moiety.
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Unsaturated Aryl Iodide | Pd(OAc)₂, PPh₃, CO | 2,3-Disubstituted-1-indanone | Good to Excellent | |
| o-Alkynylbenzaldehyde | Pd(OAc)₂, AgSbF₆ | 2,3-Disubstituted Indenone | Moderate to Good | |
| Alkyne and o-Bromophenyl Iodide | PdCl₂, Na₂CO₃, TBAB, CO | Disubstituted Indenone | Moderate to Excellent |
Rhodium catalysts have been effectively employed in the carbonylative cyclization of alkynes with 2-bromophenylboronic acids to furnish indenone derivatives. In a notable advancement, paraformaldehyde has been utilized as a CO gas-free carbonyl source for this transformation. This method involves the rhodium-catalyzed decarbonylation of formaldehyde followed by the carbonylation of the alkyne with the 2-haloboronic acid. The reaction tolerates a range of functional groups on both the alkyne and the arylboronic acid.
Additionally, a rhodium(III)-catalyzed C-H activation and multistep cascade reaction of benzimidates and alkenes has been developed for the synthesis of diverse difunctionalized indenones. This transformation proceeds in one pot under mild conditions and involves the cleavage and formation of multiple bonds.
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkyne and 2-Bromophenylboronic Acid | Rh Catalyst, Paraformaldehyde | Indenone Derivative | Good | |
| Benzimidate and Alkene | Rh(III) Catalyst, Mn(OAc)₂ | Difunctionalized Indenone | Good | |
| Aldehyde and Alkyne | Rh Catalyst, Acetylhydrazine | Indenone | Good |
Gold catalysis has emerged as a powerful tool for the synthesis of indenone derivatives through the cyclization of 2-alkynylaldehyde cyclic acetals. This efficient method proceeds via a 1,5-hydride shift, where the cyclic acetal (B89532) group plays a crucial role in activating the benzylic C-H bond and preventing alkoxy group migration. The reaction is atom-economical and selective, avoiding the need for stoichiometric additives, bases, or oxidants. This approach offers a broad substrate scope, yielding a variety of functionalized indenone derivatives in good to excellent yields.
| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Alkynylaldehyde Cyclic Acetal | IPrAuCl/AgSbF₆ | Indenone Derivative | Good to Excellent | |
| Ynamide | IPrAuNTf₂ | Polysubstituted Indene (B144670) | Up to 78% |
Iron, being an earth-abundant and inexpensive metal, has found application in promoting the synthesis of 2-alkylated indenones. An iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines has been described. This process involves the oxidative homolysis of a C-C σ-bond in the 1,4-dihydropyridine (B1200194) to generate an alkyl radical, which then adds to the C-C triple bond of the ynone, followed by intramolecular cyclization. This method is characterized by its mild reaction conditions, excellent selectivity, and tolerance of a wide range of functional groups, providing a series of synthetically useful 2-alkylated indenones in good yields.
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ynone and 4-Alkyl-1,4-dihydropyridine | FeCl₃, K₂S₂O₈ | 2-Alkylated Indenone | Good | |
| Aryl Allenyl Ketone | Cationic Fe-complex | 3-Arylidene-indan-1-one | Good |
Ruthenium catalysts have been utilized in cascade annulation reactions to construct polycyclic architectures, including the indanone core. A ruthenium(II)-catalyzed cascade C-H functionalization system has been developed where simple arylacetophenones react with various Michael acceptors to afford 1-indanones through a triple C-H functionalization process. This work highlights the potential of ruthenium-catalyzed alkenylation as a platform for developing more complex transformations in a single operation.
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Arylacetophenone and Michael Acceptor | [{Ru(p-cymene)Cl₂}₂], Cu(OAc)₂ | 1-Indanone (B140024) | 60-64% | |
| Aromatic Ketone and Internal Alkyne | Ruthenium Catalyst | Substituted Naphthalene | Good |
Regioselective Annulation Approaches
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for constructing indanone frameworks. Controlling the regioselectivity of these reactions is crucial when dealing with substituted aromatic precursors.
One notable method for the regioselective synthesis of indanones involves the one-pot reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA). d-nb.info The concentration of phosphorus pentoxide (P₂O₅) in PPA has been shown to be a key factor in directing the regioselectivity of the cyclization. d-nb.inforug.nl Research has demonstrated that PPA with a low P₂O₅ content tends to yield the indanone isomer where an electron-donating group on the aromatic ring is meta to the newly formed carbonyl group. Conversely, PPA with a high P₂O₅ content favors the formation of the isomer with the electron-donating group in the ortho or para position. d-nb.info This switch in regioselectivity is proposed to occur via two competing pathways: a Friedel-Crafts alkylation followed by intramolecular acylation at low PPA concentration, and a Friedel-Crafts acylation followed by a Nazarov cyclization at high PPA concentration. d-nb.info
| Arene Precursor | Unsaturated Acid | PPA Condition | Major Regioisomer (Product Ratio) | Reference |
|---|---|---|---|---|
| Anisole | Methacrylic Acid | Low P₂O₅ (76%) | 6-Methoxy-3-methyl-1-indanone (95:5) | d-nb.info |
| Anisole | Methacrylic Acid | High P₂O₅ (83%) | 5-Methoxy-3-methyl-1-indanone (5:95) | d-nb.info |
| 1,2-Dimethoxybenzene | Methacrylic Acid | Low P₂O₅ (76%) | 6,7-Dimethoxy-3-methyl-1-indanone (98:2) | d-nb.info |
| 1,2-Dimethoxybenzene | Methacrylic Acid | High P₂O₅ (83%) | 5,6-Dimethoxy-3-methyl-1-indanone (2:98) | d-nb.info |
Other annulation strategies, such as N-heterocyclic carbene-catalyzed [4+1] annulation of phthalaldehyde with Michael acceptors, have also been employed to synthesize substituted 3-hydroxy-1-indanones. nih.gov
Aldol (B89426) Condensation Reactions for Arylidene Indanones
Arylidene indanones, which are structural analogs of the target compound, are commonly synthesized through base-catalyzed aldol condensation reactions, specifically the Claisen-Schmidt condensation. usm.my This reaction involves the condensation of a 1-indanone with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. usm.myresearchgate.net The reaction proceeds by the formation of an enolate from the indanone at the α-carbon (C2 position), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxyketone intermediate yields the α,β-unsaturated ketone, known as an arylidene indanone or an indanone-based chalcone (B49325). usm.my
This methodology is versatile and allows for the synthesis of a wide array of 2-arylidene-1-indanones by varying the substituted benzaldehyde. For instance, 1-indanone can be condensed with various 4-substituted benzaldehydes to produce the corresponding chalcones. usm.my Similarly, substituted indanones like 6-hydroxy-1-indanone can be reacted with benzaldehyde to form the corresponding 2-benzylidene derivative. researchgate.net
Radical Cyclization Methodologies
Radical cyclization reactions offer a modern approach to the synthesis of cyclic compounds like indanones under mild conditions. wikipedia.org These reactions typically involve three main steps: the generation of a radical, an intramolecular cyclization step, and a final step to quench the cyclized radical. wikipedia.org
A recently developed method utilizes a photocatalytic radical cascade cyclization to construct indanone skeletons. acs.org In this approach, a photocatalyst, such as Ru(bpy)₃Cl₂·6H₂O, absorbs visible light to initiate a proton-coupled electron transfer process with a diazo compound (e.g., ethyl diazoacetate), generating a carbon-centered radical. acs.org This radical then participates in a cascade reaction with a substrate like 2-allylbenzaldehyde. The process involves the addition of the radical to the allyl group, followed by an intramolecular cyclization of the resulting radical onto the aldehyde carbonyl group. acs.org This strategy allows for the synthesis of various substituted indanones in moderate to good yields. acs.org
| Aldehyde Substrate | Diazo Compound | Photocatalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Allylbenzaldehyde | Ethyl diazoacetate | Ru(bpy)₃Cl₂·6H₂O | 77 | acs.org |
| 2-Allyl-4-methylbenzaldehyde | Ethyl diazoacetate | Ru(bpy)₃Cl₂·6H₂O | 85 | acs.org |
| 2-Allyl-4-methoxybenzaldehyde | Ethyl diazoacetate | Ru(bpy)₃Cl₂·6H₂O | 90 | acs.org |
| 2-Allyl-4-chlorobenzaldehyde | Ethyl diazoacetate | Ru(bpy)₃Cl₂·6H₂O | 72 | acs.org |
Cascade radical cyclizations are particularly attractive due to their high atom- and step-economy in constructing complex carbo- and heterocyclic systems. rsc.org
Friedel-Crafts Conditions for Indanone Formation
The most prevalent and historically significant method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation. nih.govmasterorganicchemistry.com This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. nih.gov To synthesize 4-phenoxy-2,3-dihydro-1H-inden-1-one via this route, the necessary precursor would be 3-(3-phenoxyphenyl)propanoic acid. The cyclization of this precursor would be expected to yield the desired 4-phenoxy isomer along with the potential for the 6-phenoxy isomer, depending on the directing effects of the phenoxy group.
A wide range of acidic catalysts can be employed to promote this cyclization:
Brønsted acids: Strong acids like polyphosphoric acid (PPA), sulfuric acid, and trifluoromethanesulfonic acid (TFSA) are commonly used. nih.gov More recently, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to promote the reaction without any additional catalyst. nih.gov
Lewis acids: A stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃), is often required for the cyclization of acyl chlorides. nih.govsigmaaldrich.com Other Lewis acids like iron(III) chloride have also been investigated. digitellinc.com
Non-conventional methods: To create more environmentally benign processes, non-conventional energy sources such as microwaves and high-intensity ultrasound have been applied to the Friedel-Crafts acylation, often leading to shorter reaction times and improved yields. researchgate.net
The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired indanone. digitellinc.comresearchgate.net
Introduction of the Phenoxy Moiety and Related Aromatic Ether Substitutions
The introduction of the phenoxy group can be achieved either by direct substitution on a pre-formed indanone ring or by utilizing a precursor that already contains the phenoxy moiety.
Direct Aromatic Substitutions on the Indenone/Indanone Ring System
Introducing a phenoxy group directly onto the aromatic ring of an indanone can be accomplished through nucleophilic aromatic substitution (SₙAr) or metal-catalyzed coupling reactions.
A plausible SₙAr approach would involve the reaction of a 4-halo-1-indanone (e.g., 4-chloro- or 4-fluoro-1-indanone) with a phenoxide salt. For a successful SₙAr reaction, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group must be positioned ortho or para to such a group. chemistrysteps.commasterorganicchemistry.com In the case of 4-halo-1-indanone, the carbonyl group of the five-membered ring acts as an electron-withdrawing group, which can activate the C4 position towards nucleophilic attack. The synthesis of key intermediates like 4-chloro-1-indanone has been reported, making this a viable synthetic route. researchgate.net
Alternatively, the Ullmann condensation offers a classic method for forming aryl ethers. wikipedia.org This copper-catalyzed reaction involves coupling an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org In this context, 4-bromo- or 4-iodo-1-indanone could be reacted with phenol in the presence of a copper catalyst and a base to yield this compound. While traditional Ullmann reactions require harsh conditions, modern variations with improved ligands and soluble copper catalysts operate under milder temperatures. wikipedia.org
Synthesis via Phenoxy-Substituted Precursors (e.g., 4-phenoxybenzaldehyde)
An arguably more straightforward and convergent approach is to construct the indanone ring using a starting material that already possesses the phenoxy substituent. The most direct application of this strategy is the intramolecular Friedel-Crafts acylation of 3-(3-phenoxyphenyl)propanoic acid, as discussed in section 2.1.4.
Other synthetic sequences can be envisioned starting from simpler phenoxy-substituted precursors. For instance, 3-phenoxybenzoic acid could be subjected to a series of reactions to extend the side chain before the final cyclization step. Another potential precursor is 4-phenoxybenzaldehyde, which is commercially available. sigmaaldrich.com While its direct conversion to the target indanone is not a single step, it can be used to build more complex molecules. For example, it could undergo a condensation reaction (e.g., Stobbe or Darzens) with a suitable partner to introduce the two-carbon unit required for the five-membered ring, followed by subsequent chemical transformations and cyclization. The synthesis of various butenolides from 3-(4-phenoxy-benzoyl)propionic acid and aromatic aldehydes demonstrates the utility of phenoxy-substituted precursors in the synthesis of heterocyclic and carbocyclic systems. researchgate.netnih.gov
Phenoxy-Containing Acetamide Hybrids and Multi-Component Reactions
While less common than traditional Friedel-Crafts acylations using acid chlorides or anhydrides, synthetic routes involving amide derivatives have been developed. Friedel-Crafts acylation can be performed with certain activated amides, providing an alternative pathway to aromatic ketones like indanones. nih.gov A hypothetical route to this compound could involve a precursor derived from a phenoxy-containing acetamide. This strategy would leverage the stability of the amide group during the construction of the molecule's backbone before a final cyclization step.
Multi-component reactions (MCRs), which allow for the formation of complex molecules in a single step from three or more reactants, represent a highly efficient synthetic strategy. nih.gov While a specific MCR for this compound is not prominently documented, one-pot processes that combine multiple transformations have been developed for indanones and are conceptually similar. beilstein-journals.orgresearchgate.net For example, a process starting from a substituted benzoic acid, which reacts with ethylene (B1197577) and subsequently undergoes intramolecular alkylation, combines three steps into a single, scalable operation. researchgate.net Such approaches are valued for their high step-economy and use of commercially available starting materials. researchgate.net The development of a true MCR for this target compound could involve the catalytic combination of a phenoxybenzene derivative, an appropriate three-carbon synthon, and a carbonyl source.
| Reaction Type | Starting Materials | Key Features |
| Amide-based Acylation | 3-(m-phenoxyphenyl)propanamide derivative | Utilizes stable amide precursor; cyclization often requires strong acid catalysts (e.g., triflic acid). nih.gov |
| One-Pot/MCR Approach | m-Phenoxybenzoic acid, Ethylene | High step-economy; combines acylation and alkylation in a single process; suitable for scale-up. researchgate.net |
Control of Regio- and Stereoselectivity in Synthesis
The control of regiochemistry is critical when synthesizing substituted indanones like the 4-phenoxy derivative. The primary route, an intramolecular Friedel-Crafts acylation of 3-(3-phenoxyphenyl)propanoic acid, can potentially yield two different regioisomers: the desired this compound and the undesired 6-phenoxy isomer. This is because the phenoxy group is an ortho-para directing group. The choice of catalyst and solvent can significantly influence the product distribution. orgsyn.org For instance, the use of nitromethane as a solvent has been shown to provide high selectivity for one regioisomer over another in similar systems. orgsyn.org
| Catalyst/Solvent System | Regioisomer Ratio (Hypothetical) | Rationale |
| AlCl₃ in Dichloromethane | Mixture of isomers | Standard Lewis acid, may offer low selectivity. |
| Metal Triflates in Nitromethane | >20:1 (favoring one isomer) | Solvent choice can enhance selectivity by stabilizing specific transition states. orgsyn.org |
| Polyphosphoric Acid (PPA) | Dependent on P₂O₅ content | PPA can act as both catalyst and solvent, with its composition influencing the reaction pathway. masterorganicchemistry.com |
Stereoselectivity becomes a factor in the synthesis of structural analogs of this compound that are substituted at the 2- or 3-positions of the cyclopentanone (B42830) ring. Asymmetric synthesis methods are employed to produce specific enantiomers, which is often crucial for pharmaceutical applications. Rhodium-catalyzed asymmetric cyclization of chalcone derivatives using chiral ligands like (R)-MonoPhos has been successful in producing chiral 3-aryl-1-indanones with high yields and excellent enantiomeric excess (up to 95% ee). beilstein-journals.orgorganic-chemistry.org Similarly, nickel-catalyzed reductive cyclization of enones can afford indanones with high enantiomeric induction. organic-chemistry.org
Large-Scale Synthetic Strategies
Transitioning the synthesis of indanones to an industrial scale presents challenges, particularly with traditional Friedel-Crafts methodologies. These methods often require stoichiometric amounts of strong Lewis acids like aluminum chloride, which can lead to difficult product isolation and significant waste streams. orgsyn.orggoogle.com
Modern, scalable strategies focus on improving efficiency and environmental performance. One-pot processes, such as the synthesis from benzoic acids and ethylene, are advantageous as they reduce the number of unit operations and are cost-effective for manufacturing. researchgate.net An efficient and scalable one-pot process for preparing 1-indanones from benzoic acids has been successfully demonstrated. beilstein-journals.org
The use of alternative catalyst systems is a key area of development for green and scalable indanone synthesis.
Solid Acid Catalysts : Materials like zeolites or 12-Tungstophosphoric acid (12-TPA) supported on metal oxides can replace traditional Lewis acids. These catalysts are often reusable and can be used under solvent-free conditions, simplifying workup and reducing waste. chemijournal.com
Catalytic Metal Triflates : Using catalytic amounts of metal triflates in ionic liquids offers a recyclable system that can be used with microwave irradiation to shorten reaction times significantly. ruc.dk
Process Optimization : Patents for indanone preparation describe optimizing reaction conditions for pilot plant-scale reactors (e.g., 1,000 liters), focusing on controlling temperature and molar ratios of reagents to ensure high yield and selectivity while managing safety and waste. google.com
These advanced strategies avoid many of the drawbacks associated with classical methods, making the large-scale production of this compound and its analogs more feasible and sustainable. orgsyn.orggoogle.com
Reactivity and Mechanistic Investigations of the 4 Phenoxy 2,3 Dihydro 1h Inden 1 One Framework
General Reaction Pathways of Indenone and Indanone Derivatives
The indanone framework is a versatile building block in organic synthesis, susceptible to a variety of transformations that allow for the construction of more complex molecular architectures.
Oxidation Reactions
The oxidation of 1-indanone (B140024) derivatives can lead to several products depending on the reagents and reaction conditions. A common transformation is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones. wikipedia.orgorganicchemistrytutor.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.
The mechanism proceeds via the protonation of the carbonyl oxygen by a peroxyacid (like m-CPBA), followed by nucleophilic attack of the peroxyacid on the carbonyl carbon. wikipedia.orgorganicchemistrytutor.com This forms a tetrahedral intermediate known as the Criegee intermediate. The rate-determining step is the migration of one of the α-carbons to the adjacent oxygen of the peroxide group, which occurs in a concerted fashion with the departure of a carboxylic acid. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.com For a typical 1-indanone, the more substituted benzylic carbon (C2) would be expected to migrate, leading to the formation of a six-membered lactone (a dihydrocoumarin (B191007) derivative). The stereochemistry of the migrating group is retained during this process. organicchemistrytutor.com
Another oxidative pathway for indanones involves the oxidation of the α-methylene group. For instance, 3-hydroxy-2,3-dihydro-1H-inden-1-one can be oxidized using Jones' reagent or o-iodoxybenzoic acid (IBX) to yield indane-1,3-dione. nih.gov
Reduction Reactions
The carbonyl group of 1-indanone derivatives is readily reduced to a secondary alcohol. Asymmetric reduction, particularly through catalytic transfer hydrogenation, has been effectively used to produce chiral indanols with high stereoselectivity.
A notable example is the asymmetric transfer hydrogenation (ATH) of racemic 3-aryl-1-indanones. rsc.orgnih.gov This process achieves a kinetic resolution, yielding both the reduced alcohol (cis-3-arylindanol) and the unreacted ketone with high enantiomeric excess. rsc.orgnih.gov This reaction is often carried out using a hydrogen source like a formic acid/triethylamine mixture and a chiral ruthenium or rhodium catalyst, such as (R,R)- or (S,S)-Ts-DENEB. rsc.org Simpler reducing agents like sodium borohydride (B1222165) can also be used to reduce the ketone, though this typically results in a racemic or diastereomeric mixture of the corresponding alcohol. whiterose.ac.uk The reduction of indenone derivatives is also a pathway to synthesize compounds like 2,3-Dihydro-1H-inden-1-amine. ontosight.ai
| Substrate | Catalyst/Reagent | Product | Key Outcome |
| Racemic 3-aryl-1-indanones | (R,R)- or (S,S)-Ts-DENEB, HCO₂H/Et₃N | cis-3-arylindanols and unreacted 3-aryl-1-indanones | Efficient kinetic resolution with high diastereomeric and enantiomeric excess. rsc.orgnih.gov |
| 3-phenyl indanone | Sodium borohydride | Racemic mixture of 3-phenyl-1-indanols | Diastereomeric mixture (75:25 ratio). whiterose.ac.uk |
| 3-phenyl indanone | Amino indanol-derived oxazaborolidine catalyst (CBS) | 3-phenyl-1-indanols | Asymmetric reduction with moderate to high enantiomeric excess (50% ee for major isomer, 87% ee for minor). whiterose.ac.uk |
Electrophilic Substitution Reactions
The benzene (B151609) ring of the indanone scaffold is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing groups on the ring. The fused cyclopentanone (B42830) ring generally acts as a deactivating group due to the electron-withdrawing nature of the carbonyl, directing incoming electrophiles primarily to the C6 position (meta to the carbonyl). However, the phenoxy group at the C4 position is a strong ortho-, para-directing activating group. The interplay between these two groups will determine the ultimate regioselectivity.
Common EAS reactions include halogenation (with Br₂/FeBr₃), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation (with RCOCl/AlCl₃ or RCl/AlCl₃). masterorganicchemistry.com The presence of the activating phenoxy group would likely direct substitution to the C5 position (ortho to the phenoxy group) and the C7 position (para to the phenoxy group, though sterically hindered). The deactivating effect of the ketone would disfavor substitution at C5 and C7, but the powerful activating effect of the ether oxygen usually dominates.
Intramolecular electrophilic substitution is also a key reaction, particularly in the synthesis of the indene (B144670) core itself through the electrocyclization of substituted allylic cations. acs.org
Condensation and Addition Reactions (e.g., Knoevenagel, Michael)
The α-methylene group (C2) of 1-indanone is flanked by a carbonyl group and a benzene ring, making its protons acidic and amenable to enolate formation. This reactivity is central to condensation and addition reactions.
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base (e.g., piperidine). wikipedia.org 1-Indanone can react with aldehydes or ketones to form an α,β-unsaturated product after dehydration. wikipedia.orgsigmaaldrich.com For example, the reaction of 1-indanone with an aromatic aldehyde yields a 2-benzylidene-1-indanone (B110557). This reaction proceeds by nucleophilic addition of the indanone enolate to the aldehyde carbonyl, followed by elimination of water. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 1-Indanone | Aromatic Aldehyde | Piperidine (B6355638), Acetic Acid | 2-Benzylidene-1-indanone |
| 2-(1-phenylvinyl)benzaldehyde | Malonates | TiCl₄-pyridine | Indene derivative |
| Indane-1,3-dione | Malononitrile | Piperidine or Sodium Acetate (B1210297) | 2-(3-Oxo-inden-1-ylidene)malononitrile |
The product of the Knoevenagel condensation, an α,β-unsaturated ketone (a conjugated enone), is an excellent Michael acceptor . wikipedia.org It can undergo conjugate addition (1,4-addition) with a wide range of nucleophiles, known as Michael donors. nih.gov These donors include stabilized carbanions (like those from malonates), enamines, and heteroatomic nucleophiles such as amines and thiols. youtube.comyoutube.com The nucleophile adds to the β-carbon of the enone, and the resulting enolate is then protonated to give the final 1,4-adduct. ic.ac.uk This two-step sequence is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.
Detailed Reaction Mechanisms for Indenone Formation and Transformations
While 4-Phenoxy-2,3-dihydro-1H-inden-1-one is an indanone (a saturated five-membered ring), its synthesis and the synthesis of related indenone (unsaturated) frameworks often involve sophisticated catalytic cycles, particularly those mediated by gold(I) complexes.
Gold(I)-Catalyzed Cyclization Mechanisms (e.g., 1,5-H shift, 1,2-H shift, cyclization, elimination)
Gold(I) catalysts are highly effective in activating carbon-carbon triple bonds (alkynes) towards nucleophilic attack. This property has been exploited for the synthesis of indenone derivatives from acyclic precursors like 2-alkynylbenzaldehyde derivatives.
A prominent mechanism for the gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals to form indenones involves a sequence initiated by a 1,5-hydride shift . nih.govnrochemistry.com The reaction pathway is proposed as follows:
Alkyne Activation : The cationic gold(I) catalyst coordinates to the alkyne, rendering it highly electrophilic.
1,5-Hydride Shift : A hydride from the benzylic position of the cyclic acetal (B89532) migrates to the internal carbon of the gold-activated alkyne. This step is facilitated by the cyclic acetal group, which activates the benzylic C–H bond. nih.govnih.gov This transfer proceeds through a six-membered transition state.
Cyclization : The 1,5-H shift generates an intermediate oxonium ion and a vinylgold species. The aryl ring then acts as a nucleophile, attacking the oxonium ion in an intramolecular cyclization to form the five-membered ring of the indene core.
Elimination/Rearrangement : Subsequent elimination of the acetal group (as a diol) and tautomerization leads to the formation of the indenone product and regeneration of the gold(I) catalyst.
Isotope labeling experiments have provided strong evidence for this 1,5-H shift mechanism. nih.gov In some gold-catalyzed transformations, subsequent 1,2-hydride shifts can also occur after an initial cyclization event to yield a more stable carbocationic intermediate before the final product is formed.
This catalytic approach is atom-economical and avoids the need for stoichiometric oxidants or bases, representing an efficient pathway for constructing complex carbocyclic frameworks. nih.gov
Ruthenium-Catalyzed C-H Activation and Cascade Processes
Ruthenium-catalyzed C–H functionalization has become a powerful tool in organic synthesis, enabling the direct conversion of C-H bonds into C-C or C-X bonds, thereby improving synthetic efficiency. nih.gov For the this compound framework, the ketone moiety can act as a directing group, facilitating the ortho-ruthenation of the indanone's aromatic ring. This leads to the formation of a ruthenacycle intermediate, which is key to subsequent functionalization steps. nih.gov
Mechanistic investigations suggest that these processes can follow a Ru(II)-Ru(IV)-Ru(II) catalytic cycle. rsc.org Cascade reactions initiated by such C-H activation can lead to the rapid construction of complex polycyclic structures. For instance, a ruthenium(II)-catalyzed cascade involving C-H alkenylation has been developed to synthesize 1-indanones from arylacetophenones. nih.govnih.gov While this describes the formation of an indanone core, the 4-phenoxy-1-indanone substrate itself possesses multiple sites for potential Ru-catalyzed C-H activation, including the ortho position of the indanone's benzene ring (directed by the ketone) and the ortho positions of the terminal phenoxy ring.
The general mechanism for such a cascade can be outlined as follows:
C-H Activation: The ruthenium catalyst, often in the presence of an acetate source, performs a directed C-H activation to form a five-membered ruthenacycle.
Insertion: An unsaturated coupling partner, such as an alkyne or alkene, inserts into the Ru-C bond.
Reductive Elimination/Further Reaction: Reductive elimination can yield the final product and regenerate the active catalyst, or the intermediate can undergo further intramolecular reactions to build more complex structures. rsc.orgrsc.org
The specific pathway and products would depend on the reaction conditions and the coupling partners employed.
Rhodium(III)-Catalyzed Cascade Processes
Rhodium(III) catalysts, particularly those bearing a cyclopentadienyl (B1206354) (Cp*) ligand, are highly effective for C-H activation and subsequent annulation reactions to form diverse heterocyclic and carbocyclic systems. researchgate.netresearchgate.net These reactions often proceed through a concerted metalation-deprotonation mechanism, forming a rhodacycle intermediate that can then react with coupling partners like alkenes or alkynes. organic-chemistry.org
In the context of this compound, the ketone oxygen can serve as a directing group to guide the Rh(III) catalyst to the ortho C-H bond of the indanone ring. An efficient protocol for synthesizing functionalized indenones through a Rh-catalyzed C-H activation and multistep cascade reaction of benzimidates and alkenes has been developed, highlighting the utility of this approach for building upon core aromatic structures. organic-chemistry.orgresearchgate.net A proposed cascade involving 4-phenoxy-1-indanone and an alkyne could lead to the formation of a fused polycyclic framework.
A plausible mechanistic pathway for such a transformation is detailed below:
Directed C-H Activation: The [Cp*Rh(III)] catalyst coordinates to the ketone and activates the ortho C-H bond, forming a five-membered rhodacycle intermediate.
Alkyne Insertion: The coordinated alkyne inserts into the Rh-C bond.
Annulation Cascade: The resulting intermediate undergoes further intramolecular cyclization and rearrangement steps to construct the final fused ring system. researchgate.netnih.gov
These cascade processes demonstrate a high degree of atom economy and can generate significant molecular complexity in a single step. utmb.edu
Role of Substituents (e.g., Electron-Donating/Withdrawing Groups) on Reaction Rates and Selectivity
The rate and selectivity of C-H activation reactions are profoundly influenced by the electronic properties of substituents on the aromatic core. lumenlearning.com Substituents are broadly classified as electron-donating groups (EDGs), which increase the electron density of the aromatic ring, and electron-withdrawing groups (EWGs), which decrease it. studypug.comwikipedia.org
The phenoxy group attached at the C-4 position of the indanone core is considered an electron-donating group. It exerts a positive mesomeric effect (+M) through its oxygen lone pairs and a negative inductive effect (-I) due to the oxygen's electronegativity. In most cases, the mesomeric effect dominates, making the indanone's aromatic ring more electron-rich and thus more nucleophilic. studypug.comucalgary.ca This increased nucleophilicity generally accelerates the rate of electrophilic aromatic substitution, a key step in many C-H activation mechanisms where the metal center acts as an electrophile. lumenlearning.com
Conversely, the presence of an electron-withdrawing group on the aromatic ring deactivates it towards electrophilic attack, slowing the reaction rate. scienceopen.com The relative effect of various substituents on reaction rates can be significant, as illustrated in the following table based on the nitration of benzene derivatives.
| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |
|---|---|---|
| -OH | 1,000 | Strongly Activating (EDG) |
| -OCH₃ | ~100-400 (context dependent) | Strongly Activating (EDG) |
| -CH₃ | 25 | Activating (EDG) |
| -H | 1 | Reference |
| -Cl | 0.033 | Deactivating (EWG) |
| -CO₂Et | 0.0037 | Strongly Deactivating (EWG) |
| -NO₂ | 6 x 10⁻⁸ | Very Strongly Deactivating (EWG) |
This table presents generalized data on substituent effects in electrophilic aromatic substitution to illustrate the principles of electron-donating and -withdrawing groups. lumenlearning.com The phenoxy group's activating effect is comparable to that of the methoxy (B1213986) group.
Furthermore, substituents on the terminal phenoxy ring of this compound would also modulate the reactivity. An EDG on the phenoxy ring would enhance its electron-donating nature, further activating the indanone core. Conversely, an EWG on the phenoxy ring would diminish the donating ability of the ether oxygen, leading to a comparative deactivation of the indanone system. nih.gov
Reactivity of the Phenoxy Group and its Influence on the Indenone Core
The phenoxy group primarily influences the indenone core through its electronic effects, as discussed previously. By donating electron density, it activates the attached benzene ring, making it more susceptible to reactions involving electrophilic species, including the metal catalysts used in C-H activation. wikipedia.org This activating effect can also influence the regioselectivity of reactions, favoring substitution at the ortho and para positions relative to the phenoxy group. However, in this specific framework, the C-4 position is already substituted, and the powerful directing effect of the ketone at C-1 would likely dominate C-H activation on the indanone ring.
Beyond its electronic influence, the phenoxy group itself can be a site of reactivity. The C-H bonds on the terminal phenyl ring, particularly at the positions ortho to the ether linkage, are susceptible to activation and functionalization. This could lead to selective reactions on the phenoxy moiety, competing with reactions on the indanone core.
The ether linkage (C-O-C) of the phenoxy group is generally stable under many catalytic conditions. However, it can be cleaved under harsh acidic or basic conditions, or through specific catalytic cycles, although this is not the primary pathway in the C-H activation processes discussed. The steric bulk of the phenoxy group can also play a role in directing the approach of reagents to the indenone core, potentially influencing the stereochemical outcome of reactions.
Derivatization Strategies and Structure Activity Relationship Sar Studies for 4 Phenoxy 2,3 Dihydro 1h Inden 1 One Derivatives
Rational Design Principles for 2,3-Dihydro-1H-inden-1-one Derivatives
The rational design of novel 2,3-dihydro-1H-inden-1-one derivatives is often guided by the structural characteristics of known biological targets. For instance, in designing inhibitors for enzymes like kinases or acetylcholinesterase, the indanone scaffold serves as a rigid core to which various functional groups can be appended to optimize interactions with the enzyme's active site. nih.govnih.gov
A key design principle involves leveraging the indanone ring for strategic substitutions. Quantitative structure-activity relationship (QSAR) analyses on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase revealed that inhibitory potency could be more effectively enhanced by substitutions on the indanone ring compared to other parts of the molecule. nih.gov This suggests that the indanone moiety is situated in a region of the binding pocket where modifications can significantly impact affinity. The analysis indicated considerable space around the indanone ring, allowing for the introduction of relatively large substituents without causing steric hindrance. nih.gov
Another design strategy is based on mimicking the structure of known ligands or substrates of a target receptor. For example, indenopyrimidine-2,5-dione analogs were rationally designed based on the structural architecture of estrogen receptor (ER) agonists and antagonists. nih.gov Docking studies of these analogs demonstrated that specific substitutions, such as a trifluoromethyl group, could lead to high binding affinity with ERα due to favorable interactions with key amino acid residues in the active site. nih.gov This approach of using the target's structural information to guide the design of new scaffolds is a cornerstone of modern drug discovery and is applicable to the design of novel 4-phenoxy-2,3-dihydro-1H-inden-1-one derivatives for various therapeutic targets.
Synthetic Approaches to Novel this compound Derivatives
The synthesis of novel derivatives of this compound involves several strategic approaches, focusing on modifying the phenoxy group, substituting the indanone core, forming chalcone (B49325) derivatives, or creating hybrid molecules.
The phenoxy group offers a versatile site for chemical modification. A general approach to synthesizing the core this compound structure would likely involve a nucleophilic aromatic substitution reaction between a 4-halo-2,3-dihydro-1H-inden-1-one and a substituted phenol, or a similar etherification strategy.
Further derivatization can be achieved by introducing various substituents onto the phenyl ring of the phenoxy moiety. These modifications can modulate the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity for a biological target. For example, the synthesis of various 4-phenoxy-phenols has been achieved by diazotizing a corresponding 4-phenoxy-aniline and subsequently decomposing the diazonium salt. google.com This highlights that a wide range of substituted phenoxy precursors can be prepared and subsequently coupled to the indanone core. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups) is a critical consideration in SAR studies.
Modifying the indanone ring itself is a crucial strategy for optimizing biological activity. Substitutions can be introduced at various positions, with positions 2 and 6 being common targets for derivatization.
The C-2 position, being alpha to the carbonyl group, is readily functionalized. For instance, 2-substituted 1-indanones can be prepared via a one-pot process involving a palladium-catalyzed reaction followed by alkylation of the resulting indanone anion. beilstein-journals.org A widely used method to introduce substituents at the C-2 position is through the formation of 2-benzylidene-1-indanones, which can then be hydrogenated to yield 2-benzyl substituted 1-indanones. beilstein-journals.org
The aromatic part of the indanone ring is also a prime location for modification. Studies on 2-benzylidene-1-indanone (B110557) derivatives have shown that introducing a hydroxyl group at the C-6 position can significantly enhance anti-inflammatory activity. nih.gov A systematic SAR study revealed that hydroxyl groups at positions C-5, C-6, or C-7 of the indanone moiety were important for the inhibition of reactive oxygen species (ROS) production. nih.gov These substitutions are typically achieved by starting with an appropriately substituted 3-arylpropanoic acid, which is then cyclized via an intramolecular Friedel-Crafts acylation to form the desired substituted 1-indanone (B140024). beilstein-journals.org
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are well-known pharmacophores with diverse biological activities. nih.govacademicjournals.org The fusion of an indanone core with a chalcone moiety creates rigid, conformationally constrained analogs known as 2-benzylidene-1-indanones. These derivatives are typically synthesized via a Claisen-Schmidt or aldol (B89426) condensation reaction between a 1-indanone (such as this compound) and a substituted benzaldehyde (B42025), often catalyzed by an acid or a base like potassium hydroxide. nih.govmdpi.com
This synthetic route is highly versatile, allowing for a wide range of substituents on both the indanone core and the benzaldehyde reactant. This versatility has enabled the creation of large libraries of indanone chalcone derivatives for screening against various diseases. nih.govnih.govnih.gov For example, numerous halogen-containing 2-benzylidene-1-indanone derivatives have been synthesized to explore their potential as anti-inflammatory agents. nih.gov The resulting α,β-unsaturated ketone system in the chalcone structure is a key feature responsible for many of its biological activities.
Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action. The indanone scaffold is a popular building block for this strategy.
Examples of this approach include:
Indanone-Chalcone Hybrids: These compounds, discussed in the previous section, can be considered hybrids that merge the structural features of both indanones and chalcones to create potent and selective enzyme inhibitors. nih.gov
Indanone-Piperidine Hybrids: Based on the structures of neuroprotective agents, a series of hybrids combining indanone or benzofuranone with piperidine (B6355638) have been designed and synthesized. These hybrids showed promising neuroprotective effects in neuronal injury models. researchgate.net
Indanone-Chromane Hybrids: Inspired by the chemical backbone of homoisoflavonoid natural products, a hybrid scaffold of indanone and chromane (B1220400) (6a,11b-dihydroindeno[2,1-c]chromen-7(6H)-one) has been synthesized. This was achieved using a Pd-catalyzed Suzuki-Miyaura cross-coupling as a key step to introduce structural diversity. elsevierpure.com
This strategy could be applied to this compound by linking it to other known pharmacophores, such as those found in kinase inhibitors, anti-inflammatory drugs, or neuroprotective agents, to generate novel hybrid molecules with potentially enhanced therapeutic properties.
Structure-Activity Relationship (SAR) Investigations
SAR studies are essential for understanding how specific structural features of a molecule contribute to its biological activity and for guiding the optimization of lead compounds. For derivatives of 2,3-dihydro-1H-inden-1-one, several key SAR trends have been identified.
In a series of 2-benzylidene-1-indanone derivatives designed as anti-inflammatory agents, substitutions on both the indanone ring (Ring A) and the benzylidene phenyl ring (Ring B) were systematically evaluated. nih.gov A preliminary study identified a compound with a hydroxyl group at the C-6 position of the indanone ring as a promising anti-inflammatory agent. Further optimization revealed that modifications to this ring system could improve activity. nih.gov
A comprehensive study involving sixty-one 2-benzylidene-1-indanone derivatives established clear SAR for the inhibition of ROS production in macrophages. nih.gov The key findings are summarized below:
Substitution on the Indanone Ring: The presence of a hydroxyl group at position C-5, C-6, or C-7 was found to be important for inhibitory activity.
Substitution on the Benzylidene Phenyl Ring: Halogen functionalities were critical. The presence of fluorine, trifluoromethyl (CF₃), trifluoromethoxy (OCF₃), and bromine at the ortho-, meta-, or para-positions of the phenyl ring was beneficial for activity.
The most potent compound identified in this study was 6-hydroxy-2-(2-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one, which potently suppressed ROS production. nih.gov
QSAR studies on indanone-benzylpiperidine hybrids as acetylcholinesterase inhibitors also provided valuable insights. The analysis suggested that the potency is more sensitive to substitutions on the indanone ring than on the benzylpiperidine ring, highlighting the importance of modifications to the indanone core. nih.gov
These studies collectively underscore that the biological activity of 2,3-dihydro-1H-inden-1-one derivatives can be finely tuned by strategic modifications to both the core scaffold and its peripheral substituents. Applying these principles to the this compound system would involve synthesizing analogs with varied substituents on the phenoxy ring and the indanone nucleus to probe their effects on a specific biological target.
Table 1: Summary of SAR Findings for 2-Benzylidene-1-indanone Derivatives as ROS Inhibitors nih.gov
| Modification Site | Favorable Substituents | Impact on Activity |
| Indanone Ring (A) | -OH at C-5, C-6, or C-7 | Important for inhibitory activity |
| Benzylidene Ring (B) | F, Br, CF₃, OCF₃ at ortho, meta, or para positions | Important for inhibitory activity |
Correlating Structural Features with Molecular Target Interactions (e.g., enzyme inhibition, receptor binding)
The interaction of a molecule with its biological target is fundamentally governed by its structural and chemical features. For derivatives of this compound, the core indenone scaffold, the phenoxy group, and various substituents all play pivotal roles in defining the molecule's affinity and activity at a given target, such as an enzyme or a receptor.
A notable example of SAR in this chemical class comes from studies on chalcone-like derivatives of 2,3-dihydro-1H-inden-1-one as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Research has shown that hydroxyl substitutions on the benzylidene moiety of these indenone derivatives significantly influence their inhibitory potency.
Specifically, two hydroxy-substituted 2,3-dihydro-1H-inden-1-one chalcone-like compounds demonstrated potent, dose-dependent, and reversible competitive inhibition of mushroom tyrosinase. Their inhibitory activities were found to be considerably higher than that of the standard inhibitor, kojic acid.
The kinetic parameters for the inhibition of tyrosinase by these derivatives highlight the structure-activity relationships. The introduction and positioning of hydroxyl groups on the benzylidene ring are critical for potent enzyme inhibition. This suggests that these hydroxyl groups may be involved in key hydrogen bonding interactions within the active site of the tyrosinase enzyme, thereby blocking the substrate from binding and being processed.
| Compound | Substitution Pattern | IC₅₀ (μM) | Inhibition Constant (Kᵢ) (μM) | Type of Inhibition |
|---|---|---|---|---|
| Derivative 1 | Hydroxy-substituted | 12.3 | 10.3 | Competitive |
| Derivative 2 | Hydroxy-substituted | 8.2 | 8.7 | Competitive |
| Kojic Acid (Reference) | N/A | 27.5 | N/A | N/A |
Impact of Stereochemistry and Planarity on Molecular Interactions
The planarity of the core structure is a key feature that can be exploited in drug design. A flat molecular surface can maximize contact with a corresponding flat region of a biological target, leading to enhanced binding affinity through van der Waals forces and hydrophobic interactions.
Furthermore, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities. This is because biological targets, being chiral themselves, can preferentially interact with one stereoisomer over another.
For instance, if a substituent is introduced at the 2- or 3-position of the dihydroindenone ring, a chiral center can be created. The (R)- and (S)-enantiomers would orient their substituents differently in three-dimensional space. This differential orientation can have a profound impact on how the molecule fits into a binding site. One enantiomer might place a key functional group in a position to form a strong hydrogen bond with the target, while the other enantiomer might position the same group in a way that leads to a steric clash, thereby reducing or abolishing its activity.
While specific studies on the stereochemistry of this compound derivatives are not widely available, the general principles of stereoselectivity in drug-target interactions are undoubtedly applicable. The biological activity of any chiral derivative of this scaffold would be expected to be highly dependent on its absolute configuration.
Influence of Substituent Electronic and Steric Effects on SAR
The electronic and steric properties of substituents on the this compound scaffold are fundamental to its structure-activity relationship. These properties can influence a molecule's ability to reach its target, its binding affinity for the target, and its intrinsic activity.
Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron distribution within the entire molecule. This can affect the pKa of ionizable groups, the strength of hydrogen bonds, and the nature of aromatic interactions.
For example, placing an electron-withdrawing group (such as a nitro or cyano group) on the phenoxy ring would decrease the electron density of the aromatic system. This could influence its ability to participate in pi-pi stacking or cation-pi interactions with a biological target. Conversely, an electron-donating group (like a methoxy (B1213986) or amino group) would increase the electron density, potentially enhancing such interactions. In the context of enzyme inhibition, these electronic modifications can affect the binding affinity of the inhibitor to the enzyme's active site. Preliminary SAR studies on some 4-phenoxyquinoline derivatives have suggested that electron-withdrawing groups on terminal phenyl rings can be beneficial for improving antitumor activity.
Steric Effects: The size and shape of a substituent (its steric properties) are also critical. A bulky substituent can sterically hinder the molecule from fitting into a narrow binding pocket. Conversely, a substituent of an appropriate size and shape might be necessary to fill a hydrophobic pocket in the target, thereby increasing binding affinity.
The position of the substituent also matters. A bulky group at the ortho position of the phenoxy ring could force the ring to twist relative to the indenone core, disrupting the planarity and potentially reducing activity. The same group at the para position might extend into a solvent-exposed region or a deeper part of the binding pocket, which could have a positive or negative impact on activity depending on the specific environment of the target.
In the case of the tyrosinase-inhibiting indenone chalcone-like derivatives, the presence and position of hydroxyl groups were key. While primarily an electronic effect (influencing hydrogen bonding), the steric placement of these groups is also implicitly crucial for them to be in the correct location to interact with the enzyme.
The interplay of electronic and steric effects is often complex. A substituent that is electronically favorable might be sterically unfavorable, and vice versa. Therefore, a systematic exploration of a variety of substituents with different electronic and steric properties is essential for elucidating a comprehensive SAR for the this compound class of compounds and for optimizing their therapeutic potential.
Applications of the 4 Phenoxy 2,3 Dihydro 1h Inden 1 One Scaffold in Advanced Chemical Research
Role as Versatile Synthetic Intermediates
The 1-indanone (B140024) skeleton is widely recognized as an exceptionally important synthetic intermediate, valued for its utility in constructing a wide range of fine organic chemicals and pharmaceutical agents. iyte.edu.trnih.gov Various synthetic methodologies, such as the intramolecular Friedel–Crafts reaction, are employed to produce substituted 1-indanones. beilstein-journals.orgnih.gov These compounds serve as foundational building blocks for more complex molecular architectures.
The reactivity of the 1-indanone scaffold allows for numerous transformations. The carbonyl group and the adjacent α-methylene group are primary sites for chemical modification, enabling reactions such as condensations, alkylations, and cyclizations. beilstein-journals.org For instance, Knoevenagel condensation of 1-indanones with various aromatic aldehydes is a common strategy to produce 2-benzylidene-1-indanone (B110557) derivatives, which are themselves valuable intermediates for bioactive compounds. beilstein-journals.orgscienceopen.com Similarly, palladium-mediated reaction sequences have been used to convert chalcones into indanones as part of the synthesis of combretastatin (B1194345) A4 analogues. nih.gov
Substituents on the aromatic ring of the indanone core play a crucial role in directing subsequent reactions and defining the properties of the final products. The 4-phenoxy group in 4-phenoxy-2,3-dihydro-1H-inden-1-one can influence the electron density of the aromatic system and introduce significant steric bulk, thereby modulating the scaffold's reactivity and its utility in the synthesis of targeted molecules for medicinal and materials applications.
Contribution to the Construction of Fused and Spiro-Heterocyclic Systems
The 1-indanone framework is a cornerstone in the synthesis of complex polycyclic molecules, including both fused and spiro-heterocyclic systems. nih.govscispace.com Its chemical structure provides multiple reaction points for annulation strategies, leading to diverse and structurally intricate scaffolds. nih.govsemanticscholar.org
Fused Heterocycles: Nitrogen-containing fused heterocycles are prevalent in many alkaloids and pharmaceuticals. semanticscholar.org Methodologies for creating these systems often involve the 1-indanone core. For example, indeno-fused pyridopyrimidine scaffolds can be synthesized in a one-step reaction from 2-arylidene-1-indanones and an aminopyrimidine partner. nih.govrsc.org Other strategies involve the base-mediated condensation of α-chloroindanone intermediates with reagents like thiourea (B124793) to yield indenothiazoles. rsc.org
Spirocyclic Systems: The construction of spirocycles, where two rings share a single carbon atom, is a significant area of organic synthesis. The 1-indanone scaffold is frequently employed to generate a spiro center at its C2 position.
Spiro[indanone-azepine] derivatives can be synthesized through a [4+3] annulation of ninhydrin-derived carbonates with acyclic azadienes. researchgate.net
Spiro[indanone-isochromane-1-one] derivatives have been obtained with high enantioselectivity via a dinuclear zinc-catalyzed tandem reaction of α-hydroxy indanones. rsc.org
Spirocarbocycle derivatives can be formed from 1,3-indandione (B147059) through reactions with substituted aldehydes and alkylidene malononitrile. researchgate.net
The presence of a 4-phenoxy substituent on the indanone ring is compatible with these synthetic transformations, allowing for the creation of novel fused and spiro systems with potentially unique biological or physical properties.
Utility in the Synthesis of Complex Natural Products and Bioactive Analogs
The 1-indanone motif is a key structural component found in numerous natural products and synthetically derived bioactive molecules. nih.govresearchgate.net Its prevalence underscores its importance as a pharmacophore and a versatile template for drug design. Annulated 1-indanone scaffolds are central to a variety of naturally occurring compounds known for their cytotoxic, antiplasmodial, and antifungal activities. nih.gov
The 1-indanone framework serves as a precursor for a wide array of therapeutic agents, including antiviral, anti-inflammatory, analgesic, and anticancer compounds. beilstein-journals.orgnih.gov For example, substituted 2-benzylidene-1-indanone derivatives have been designed and synthesized as potent anti-inflammatory agents for treating acute lung injury. scienceopen.com Structure-activity relationship (SAR) studies on these analogs revealed that substitutions on the indanone benzene (B151609) ring are critical for modulating biological activity. scienceopen.com
Furthermore, the synthesis of kinamycin derivatives, which exhibit strong cytotoxic and anticancer properties, utilizes substituted 1-indanones as key intermediates. nih.gov While the direct use of this compound in the total synthesis of a specific natural product is not widely documented, its structural features make it an attractive starting material for generating novel bioactive analogs. The phenoxy group can modulate properties like lipophilicity and molecular interactions with biological targets, offering a pathway to fine-tune the pharmacological profile of new therapeutic candidates.
Development of Molecular Probes and Ligands for Biological Systems (e.g., α-synuclein fibril binding ligands)
The development of molecular probes for detecting and imaging pathological protein aggregates is crucial for diagnosing and understanding neurodegenerative diseases. Aggregates of α-synuclein (α-syn) are hallmarks of disorders like Parkinson's disease. nih.gov The 1-indanone scaffold has emerged as a promising template for designing high-affinity ligands that can selectively bind to α-syn fibrils. nih.govresearchgate.net
A systematic Structure-Activity Relationship (SAR) study of 1-indanone and 1,3-indandione derivatives has led to the development of novel ligands with significant binding affinity for α-syn fibrils. nih.gov Research has shown that modifications to the indanone core and its substituents can dramatically influence both binding affinity (Kd) and selectivity over other protein aggregates like amyloid-β (Aβ) and tau fibrils. nih.govresearchgate.net
For instance, certain 1-indanone-diene derivatives have demonstrated nanomolar binding affinities for α-syn fibrils and greater than tenfold selectivity over Aβ and tau. nih.gov The table below summarizes the binding affinities of selected 1-indanone derivatives, highlighting the impact of different substitution patterns.
| Compound | Core Structure | Substituents | Kd (α-syn fibrils) [nM] | Selectivity (vs. Aβ/tau) |
| 8 | 1-Indanone | Unsubstituted diene | 9.0 | >10x |
| 32 | 1-Indanone | Thiophene in diene bridge | 18.8 | >10x |
| 13 | 1-Indanone | Activating group on diene | Reduced affinity | - |
| 14 | 1-Indanone | Deactivating group on diene | Reduced affinity | - |
Data sourced from studies on 1-indanone derivatives as α-synuclein ligands. nih.gov
Although a 4-phenoxy substituted derivative was not explicitly detailed in these studies, the established SAR indicates that aromatic substitutions are critical. An aryl ether linkage, such as a phenoxy group, at the 4-position could modulate the electronic properties and conformation of the ligand, potentially enhancing its binding characteristics and making the 4-phenoxy-1-indanone scaffold a valuable candidate for developing next-generation molecular probes for α-synucleinopathies. nih.govnih.govresearchgate.net
Exploration of the Scaffold in Materials Science (e.g., optoelectronics, dyes)
The 1-indanone scaffold is not only valuable in medicinal chemistry but also serves as a versatile building block in materials science, particularly for the development of organic dyes and materials with nonlinear optical (NLO) properties. nih.govrsc.org The electron-accepting nature of the indanone core makes it an excellent component for creating push-pull chromophores, where it is combined with an electron-donating group to facilitate intramolecular charge transfer—a key mechanism for NLO activity. researchgate.net
Researchers have synthesized indanone-based alkoxysilane dyes that exhibit significant molecular hyperpolarizability, a measure of second-order NLO activity. researchgate.net In these systems, the indanone acts as a strong electron-withdrawing group. The electronic and optical properties, such as absorption wavelengths and energy gaps, can be precisely tuned by modifying the substituents on the indanone scaffold and the conjugated system. nih.gov For example, introducing strong electron-withdrawing groups can narrow the energy levels and cause a red-shift in the maximum absorption wavelength. nih.gov
While much of the existing research focuses on modifications at the 2-position (e.g., with dicyanomethylene groups) to enhance electron-accepting ability nih.gov, substituents on the aromatic ring also play a vital role. A 4-phenoxy group on the 2,3-dihydro-1H-inden-1-one scaffold could influence the material's properties by:
Extending the π-conjugated system through the ether linkage.
Altering the solubility and solid-state packing of the material.
Modifying the energy levels (HOMO/LUMO) of the chromophore.
These modifications could lead to the development of new dyes for applications such as dye-sensitized solar cells or advanced optical materials. researchgate.netnih.gov
Future Directions and Underexplored Research Avenues (e.g., Indenone-based fluorophores)
Despite the broad utility of the 1-indanone scaffold, the specific potential of the 4-phenoxy derivative remains largely untapped, presenting several exciting avenues for future research.
One of the most promising future directions is the development of novel indenone-based fluorophores . Recent work on arylpyrrolylidene-indanones has demonstrated their potential as photoswitches that exhibit dual-color fluorescence toggling with high quantum yields. nih.gov The fluorescence properties of these molecules are highly dependent on their structure, particularly the substituents on the aromatic rings which tune the photophysical and photochemical characteristics. nih.gov The introduction of a 4-phenoxy group could lead to fluorophores with unique emission profiles, potentially shifting emission into longer wavelengths, which is desirable for bioimaging applications to minimize background autofluorescence. nih.gov The development of small-molecule organic dyes for shortwave-infrared (SWIR) imaging is a significant current challenge, and exploring established scaffolds like indanone is a viable strategy. nih.gov
Furthermore, the application of this compound as a precursor for highly specific bioactive agents is an underexplored area. Given the demonstrated importance of aryl substitutions in α-synuclein ligands, a systematic investigation into phenoxy- and other aryloxy-substituted indanones could yield probes with superior affinity and selectivity.
Finally, the use of this scaffold in creating novel fused and spiro-heterocyclic libraries for high-throughput screening could accelerate drug discovery efforts. The phenoxy group provides a vector for further chemical modification, allowing for the creation of a diverse range of complex molecules from a single, versatile intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
